

Physicochemical properties of (R)-3-isopropylmorpholine

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Compound of Interest

Compound Name: (R)-3-isopropylmorpholine

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An In-depth Technical Guide to the Physicochemical Properties of (R)-3-isopropylmorpholine

This guide provides a comprehensive technical overview of the essential physicochemical properties of **(R)-3-isopropylmorpholine**, a chiral building block of significant interest in modern drug discovery and development.^{[1][2]} The narrative is structured to provide not just data, but also the scientific rationale behind its determination and its implications for research and development professionals.

Core Molecular and Physical Characteristics

(R)-3-isopropylmorpholine is a saturated heterocyclic compound featuring a morpholine core substituted with an isopropyl group at the chiral C-3 position. This structure imparts a unique combination of properties, including basicity, moderate polarity, and three-dimensional complexity, making it a valuable scaffold in medicinal chemistry.^[3] A precise understanding of its fundamental properties is the cornerstone of its effective application, from reaction design to formulation.

The primary physicochemical data for **(R)-3-isopropylmorpholine** are summarized below. This information is critical for calculating molar equivalents, predicting reaction behavior, and ensuring safe handling and storage.

Property	Value	Source(s)
CAS Number	74572-01-3	[4]
Molecular Formula	C ₇ H ₁₅ NO	N/A
Molecular Weight	129.20 g/mol	N/A
Appearance	Colorless to light yellow liquid	N/A
Boiling Point	175.2 °C at 760 mmHg	[4]
Density	~0.9 g/cm ³	[5]

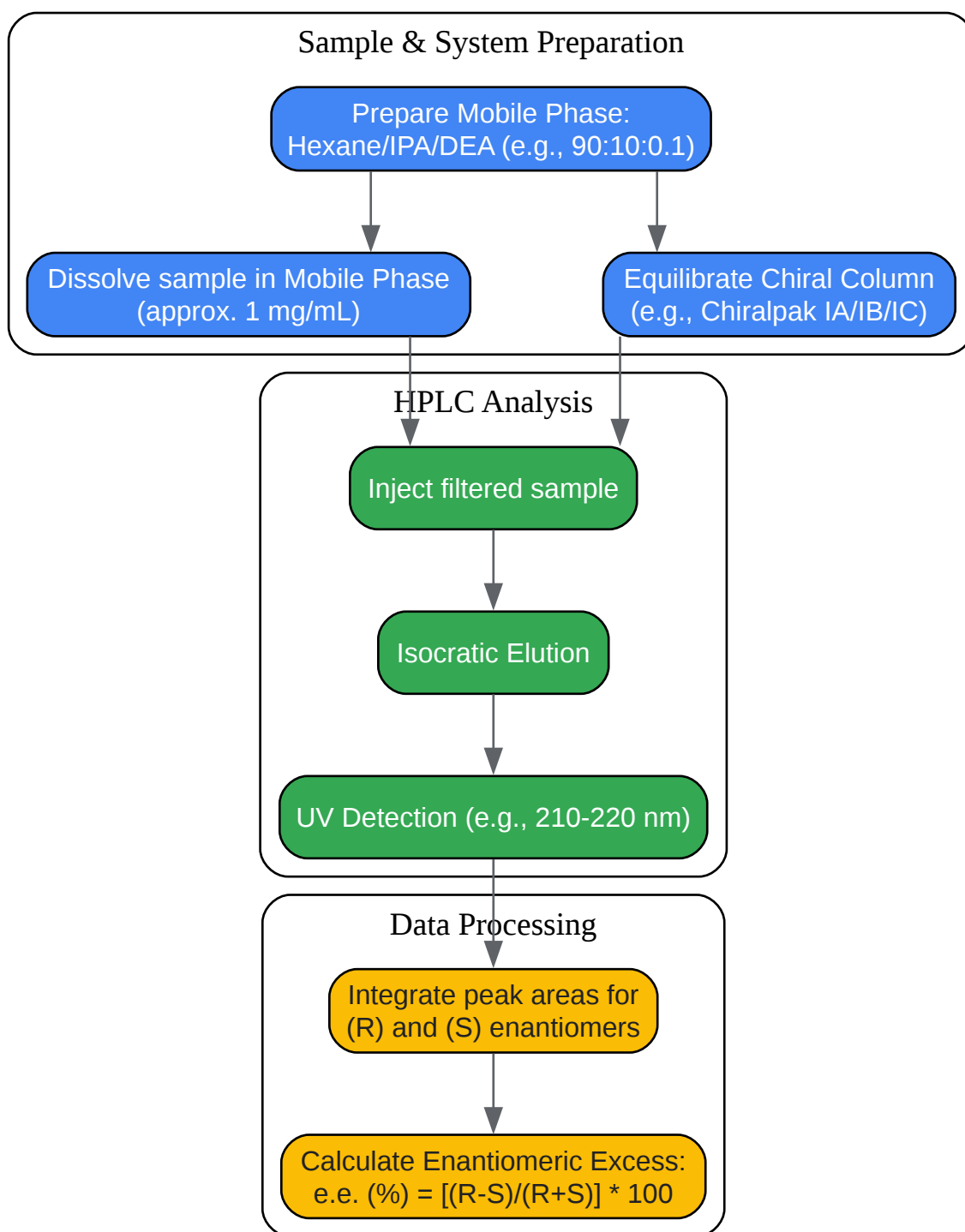
Stereochemical Integrity: The Foundation of Biological Activity

The biological activity of chiral molecules is critically dependent on their stereochemistry.[6] For **(R)-3-isopropylmorpholine**, ensuring high enantiomeric purity is paramount, as the (S)-enantiomer may exhibit different, undesirable, or no biological effects.[6] Synthetic routes often employ chiral precursors or asymmetric synthesis strategies to establish the desired (R) configuration.[7]

Consequently, a robust analytical method to verify enantiomeric excess (e.e.) is a non-negotiable aspect of quality control. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[6][8]

Experimental Protocol: Determination of Enantiomeric Excess by Chiral HPLC

Causality: The separation of enantiomers is achieved because the chiral stationary phase (CSP) forms transient, diastereomeric complexes with each enantiomer.[6][9] The differing stability of these complexes leads to different retention times on the column, allowing for their separation and quantification.[6] A polysaccharide-based column is often effective for a wide range of compounds.[8] The addition of a basic modifier, like diethylamine (DEA), to the mobile phase is crucial for obtaining sharp, symmetrical peaks for basic compounds like morpholines by minimizing undesirable ionic interactions with the silica support.[10]



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Caption: Workflow for Chiral HPLC analysis of **(R)-3-isopropylmorpholine**.

Step-by-Step Methodology:

- System Preparation:
 - Mobile Phase: Prepare a mobile phase consisting of n-Hexane, Isopropanol, and Diethylamine in a 90:10:0.1 (v/v/v) ratio. Filter and degas the mobile phase.
 - Column: Install a polysaccharide-based chiral column (e.g., Chiralpak IC, 250 mm x 4.6 mm, 5 μ m).[\[10\]](#)
 - Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set column temperature to 25 °C.
- Sample Preparation:
 - Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase.
 - Filter the sample solution through a 0.22 μ m syringe filter prior to injection.
- Chromatographic Run:
 - Injection: Inject 10 μ L of the prepared sample.
 - Detection: Monitor the eluent using a UV detector at a low wavelength (e.g., 210 nm), as the morpholine scaffold lacks a strong chromophore.
 - Run Time: Allow the run to proceed for a sufficient duration to ensure the elution of both enantiomers.
- Data Analysis:
 - Identify and integrate the peak areas corresponding to the (R) and (S) enantiomers.
 - Calculate the enantiomeric excess (e.e. %) using the standard formula.

Structural Confirmation: Spectroscopic Signature

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. A combination of NMR and Mass Spectrometry is typically employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the morpholine ring protons, typically in the 2.5-4.0 ppm range. The isopropyl group will present as a characteristic doublet (for the two methyl groups) and a multiplet (for the CH group).
 - ^{13}C NMR: The carbon spectrum will confirm the presence of seven distinct carbon environments. The chemical shifts will reflect the connectivity, with carbons adjacent to the nitrogen and oxygen atoms appearing further downfield.[\[11\]](#)
- Mass Spectrometry (MS):
 - Mass spectrometry confirms the molecular weight of the compound.[\[12\]](#) Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed will be the protonated molecule $[\text{M}+\text{H}]^+$ at an m/z of approximately 130.1.

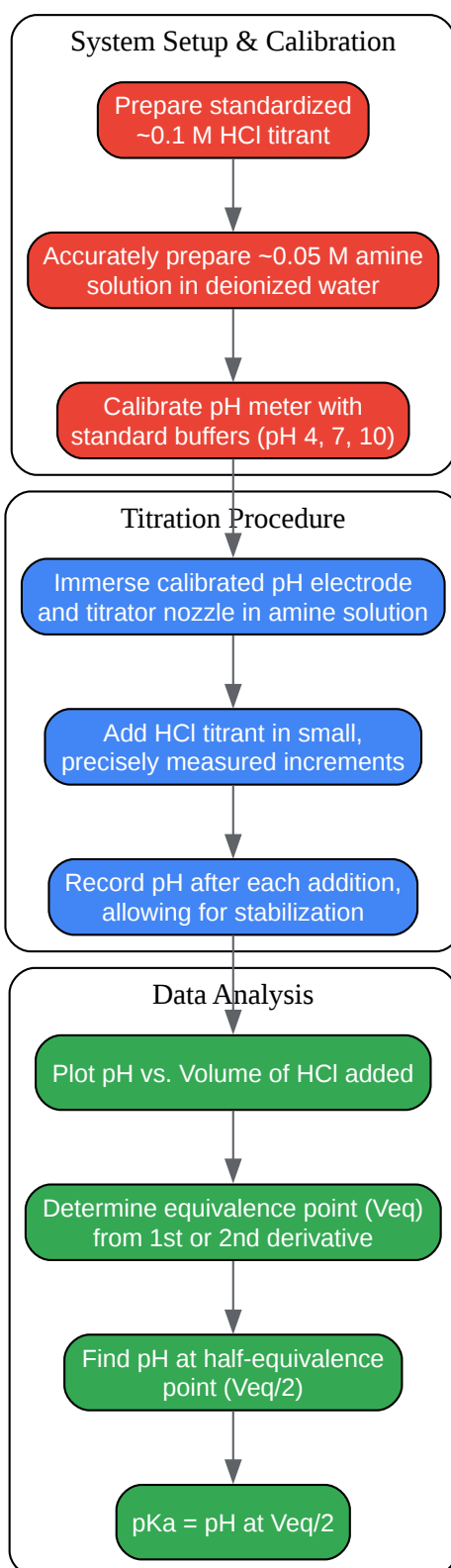
Solution Behavior: Solubility and Basicity (pKa)

The behavior of a drug candidate in solution is fundamental to its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Solubility and pKa are two of the most critical parameters in this regard.

- Solubility: As a moderately polar molecule, **(R)-3-isopropylmorpholine** is expected to be miscible with a wide range of organic solvents, including alcohols, ethers (like THF), and chlorinated solvents.[\[13\]](#) Its solubility in aqueous media is pH-dependent. At neutral or high pH, its solubility may be limited due to the non-polar isopropyl group. However, in acidic solutions, protonation of the morpholine nitrogen forms a more polar ammonium salt, significantly increasing aqueous solubility. This property is often leveraged in drug formulation.
- Basicity (pKa): The pKa of the conjugate acid of the morpholine nitrogen dictates the extent of ionization at a given pH. This is crucial for predicting its interaction with biological targets, membrane permeability, and solubility.[\[14\]](#) Potentiometric titration is a direct and reliable method for pKa determination.[\[15\]](#)

Experimental Protocol: pKa Determination by Potentiometric Titration

Causality: This method involves monitoring the pH of a solution of the amine as a strong acid titrant is added.^[15] The resulting titration curve shows a point of maximum inflection at the equivalence point. According to the Henderson-Hasselbalch equation, at the half-equivalence point (where half of the amine has been neutralized), the pH of the solution is equal to the pKa of the conjugate acid.^[15]



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Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

- Preparation:
 - Prepare a standardized solution of ~0.1 M hydrochloric acid.
 - Accurately prepare a ~0.05 M solution of **(R)-3-isopropylmorpholine** in CO₂-free deionized water.
 - Perform a two- or three-point calibration of a pH meter using standard buffers.
- Titration:
 - Place a known volume (e.g., 20.0 mL) of the amine solution into a jacketed beaker maintained at 25 °C.
 - Immerse the calibrated pH electrode and the tip of the burette. Stir the solution gently.
 - Add the standardized HCl titrant in small increments (e.g., 0.1 mL), recording the pH value after each addition has stabilized.
- Data Analysis:
 - Plot the recorded pH values against the volume of HCl added to generate a titration curve.
 - Determine the equivalence point (the steepest part of the curve) by calculating the first or second derivative of the curve.
 - Determine the volume of titrant at the half-equivalence point (V_{eq}/2).
 - The pK_a is the pH value on the titration curve corresponding to the half-equivalence point volume.

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